8-N,8-N,9-Trimethylpurine-6,8-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

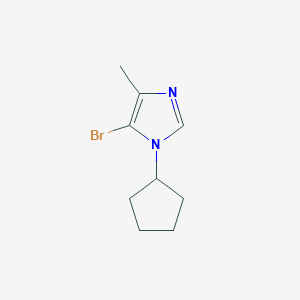

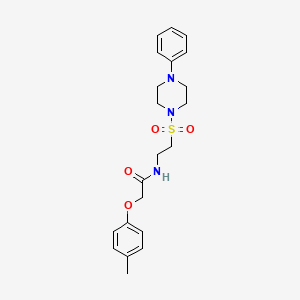

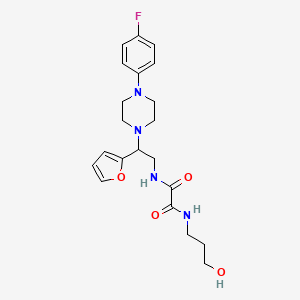

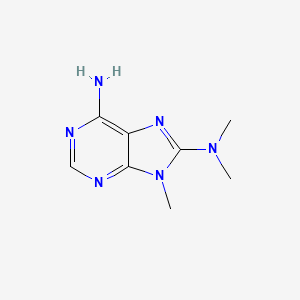

Molecular Structure Analysis

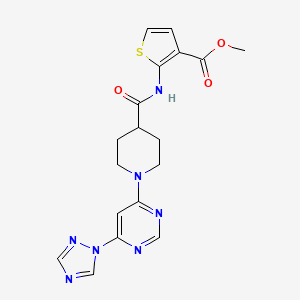

The molecular formula of 8-N,8-N,9-Trimethylpurine-6,8-diamine is C8H12N6. Its molecular weight is 192.226.Scientific Research Applications

Synthesis and Spectral Investigations

Research in the field of phosphorus-nitrogen compounds has led to the synthesis of novel spiro- and crypta-phosphazene derivatives. These compounds, characterized by their unique spiro-cyclic and crypta-phosphazene structures, were analyzed through various spectroscopic methods, highlighting their potential in materials science and chemical synthesis (Ilter et al., 2004).

Nucleoside Analogues

In the pursuit of understanding the biological implications of purine derivatives, studies have synthesized and evaluated the properties of 2,6-Diamino-8,2'-anhydro-8-mercapto-9-β-D-arabinofuranosylpurine. This work not only expands the chemical repertoire of purine analogues but also opens avenues for their application in medicinal chemistry and drug design (Muraoka, 1981).

Reactivity and Properties of Purines

Explorations into the reactivity of 6-methylthiopurin-8-ones have provided insights into the chemical behavior of these compounds, including their conversion into sulphones and their subsequent interactions with other chemicals. Such studies are crucial for the development of new chemical reactions and the synthesis of novel compounds (Bergmann et al., 1974).

Fluorescent Nucleoside Analogues

Research into the excited-state properties and transitions of fluorescent 8-vinyl adenosine in DNA demonstrates the potential of these compounds in studying DNA dynamics and structure. This work, employing theoretical and spectroscopic analyses, underscores the importance of such analogues in biophysical and biochemical research (Kenfack et al., 2006).

Antimycobacterial Activity of Purines

The synthesis and evaluation of 6-arylpurines for their antimycobacterial activity highlight the potential of purine derivatives in addressing global health challenges, particularly in combating Mycobacterium tuberculosis. This research signifies the role of purines in developing new therapeutic agents (Gundersen et al., 2002).

Safety and Hazards

The safety information for 8-N,8-N,9-Trimethylpurine-6,8-diamine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

8-N,8-N,9-trimethylpurine-6,8-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6/c1-13(2)8-12-5-6(9)10-4-11-7(5)14(8)3/h4H,1-3H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNWBJSVKPRVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2N=C1N(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.